molecular formula C24H16ClN3O4S B11581469 (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B11581469
M. Wt: 477.9 g/mol
InChI Key: JGTYMYKMMSDRDU-XMHGGMMESA-N
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Description

(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the 2-methylphenoxy group and the 4-chlorobenzenesulfonyl group. The final step involves the formation of the prop-2-enenitrile moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its various functional groups make it a versatile tool for probing biological systems.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.

Industry

In industry, (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can be used in the production of specialty chemicals, materials, and other products requiring specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Triple-bonded compounds: Compounds with triple bonds, such as acetylene, which have different reactivity and properties.

Uniqueness

What sets (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H16ClN3O4S

Molecular Weight

477.9 g/mol

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C24H16ClN3O4S/c1-16-6-2-3-7-21(16)32-23-20(24(29)28-13-5-4-8-22(28)27-23)14-19(15-26)33(30,31)18-11-9-17(25)10-12-18/h2-14H,1H3/b19-14+

InChI Key

JGTYMYKMMSDRDU-XMHGGMMESA-N

Isomeric SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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